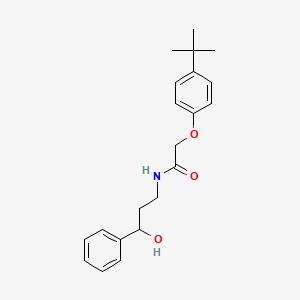

2-(4-(tert-butyl)phenoxy)-N-(3-hydroxy-3-phenylpropyl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(4-(tert-butyl)phenoxy)-N-(3-hydroxy-3-phenylpropyl)acetamide is a chemical compound that has been studied for its potential use in scientific research. This compound is also known by its chemical name, BMS-986020. It has been found to have potential applications in the fields of pharmacology and biochemistry.

科学的研究の応用

Environmental Impact and Degradation

Research on similar compounds emphasizes their environmental presence and the necessity for advanced degradation methods. For instance, studies have detailed the degradation pathways of acetaminophen, a compound structurally related to acetamides, highlighting the role of advanced oxidation processes in breaking down such compounds in water sources. These studies also explore the biotoxicity of degradation by-products, suggesting implications for environmental health and safety (Qutob et al., 2022).

Biological Activity and Pharmacology

Investigations into the biological activities of phenoxy acetamide derivatives and related phenolic compounds reveal a broad spectrum of potential therapeutic applications, including antimicrobial and antiviral effects. For example, a review on synthetic phenolic antioxidants discusses their widespread use, environmental occurrence, and human exposure, alongside their potential health impacts, including hepatotoxicity and endocrine-disrupting effects (Liu & Mabury, 2020).

Chemical Synthesis and Application

Research on the synthesis and pharmacological evaluation of phenoxy acetamide derivatives highlights the chemical diversity and potential for creating novel pharmaceuticals with varied biological activities. Such studies indicate the importance of exploring new derivatives for enhanced efficacy and safety in medical applications (Al-Ostoot et al., 2021).

Antioxidant Properties

The antioxidant properties of related phenolic compounds are well-documented, with studies highlighting their potential in preventing oxidative stress and related diseases. The environmental and health implications of such antioxidants, including their fate and biodegradability, are areas of ongoing research (Zhao et al., 2020).

特性

IUPAC Name |

2-(4-tert-butylphenoxy)-N-(3-hydroxy-3-phenylpropyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27NO3/c1-21(2,3)17-9-11-18(12-10-17)25-15-20(24)22-14-13-19(23)16-7-5-4-6-8-16/h4-12,19,23H,13-15H2,1-3H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXKFVNLRFUAYBO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)OCC(=O)NCCC(C2=CC=CC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-(tert-butyl)phenoxy)-N-(3-hydroxy-3-phenylpropyl)acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-(3-Phenyl-1H-pyrazol-1-yl)ethyl]amine hydrochloride](/img/structure/B2798466.png)

![2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[3-(morpholin-4-yl)propyl]acetamide hydrochloride](/img/structure/B2798469.png)

![5-Methyl-2-phenyl-7-(piperazine-1-carbonyl)pyrazolo[4,3-c]pyridin-3-one](/img/structure/B2798472.png)

![2-(methylsulfonyl)-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)benzamide](/img/structure/B2798475.png)

![2-(2-(4-fluorophenoxy)ethyl)-6-(pyrrolidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2798483.png)